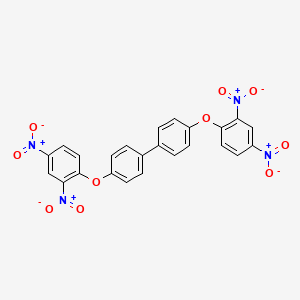
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a tetrazole ring, which is known for its high nitrogen content and stability, making it valuable in energetic materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole derivative .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: Another nitrogen-rich compound with similar energetic properties.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and use in energetic materials.
Uniqueness
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H9N5O2 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12) |
InChI Key |
HQVYBIVTFZUCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyanophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10891061.png)

![Methyl 6-(2,4-dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10891083.png)
![2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891089.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide](/img/structure/B10891091.png)
![Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10891104.png)
![2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10891112.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10891115.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891119.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate](/img/structure/B10891136.png)
![1,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891138.png)
methanone](/img/structure/B10891146.png)

